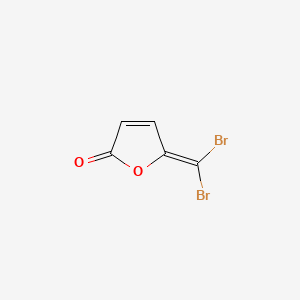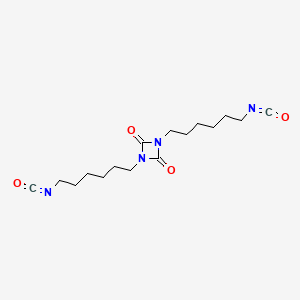
8-Hydroxy-1-methoxy-3-methyl-5H-benzo(d)naphtho(2,3-b)pyran-5,7,12-trione
Übersicht
Beschreibung
8-Hydroxy-1-methoxy-3-methyl-5H-benzo(d)naphtho(2,3-b)pyran-5,7,12-trione is a natural product found in Streptomyces and Streptomyces acidiscabies with data available.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
- Total Synthesis and Structural Analysis : Research has focused on the total synthesis of related compounds, providing insights into structural and regiochemical aspects. For example, the synthesis of (R)-semixanthomegnin and analysis of related compounds (Cotterill et al., 2003).
Biological Applications
- Antimicrobial Activity : Studies have synthesized naphthopyran derivatives and evaluated their antimicrobial properties, showing potential in this field (El-Wahab, 2012).
- Cytotoxic Activity : There's research on benzo[a]pyrano[3,2-h] and [2,3-i]xanthone analogues showing marginal antiproliferative activity against cell lines, suggesting their potential in cancer research (Sittisombut et al., 2006).
Chemical Synthesis
- Facilitated Synthesis Methods : Developments in synthesizing related compounds using various catalysts and methods, such as Poly(4-vinylpyridinium) hydrogensulfate, have been explored (Khaligh, 2012).
- Photocyclization Reactions : Research on photocyclization reactions of related compounds has been conducted, adding to the understanding of chemical synthesis processes (Sasaki et al., 2000).
Catalysis and Material Science
- Catalyzed Synthesis : The compound and its derivatives have been synthesized using catalytic methods, advancing the field of catalysis and material science (Shaterian et al., 2012).
Eigenschaften
CAS-Nummer |
76191-51-0 |
|---|---|
Produktname |
8-Hydroxy-1-methoxy-3-methyl-5H-benzo(d)naphtho(2,3-b)pyran-5,7,12-trione |
Molekularformel |
C19H12O6 |
Molekulargewicht |
336.3 g/mol |
IUPAC-Name |
8-hydroxy-1-methoxy-3-methylnaphtho[3,2-c]isochromene-5,7,12-trione |
InChI |
InChI=1S/C19H12O6/c1-8-6-10-14(12(7-8)24-2)15-16(21)9-4-3-5-11(20)13(9)17(22)18(15)25-19(10)23/h3-7,20H,1-2H3 |
InChI-Schlüssel |
LUXDHHSVJLVLPS-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C(=C1)OC)C3=C(C(=O)C4=C(C3=O)C=CC=C4O)OC2=O |
Kanonische SMILES |
CC1=CC2=C(C(=C1)OC)C3=C(C(=O)C4=C(C3=O)C=CC=C4O)OC2=O |
Andere CAS-Nummern |
76191-51-0 |
Synonyme |
WS 5995A WS-5995 A |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[5-[(2-Chlorophenyl)methylthio]-4-(2-furanylmethyl)-1,2,4-triazol-3-yl]pyridine](/img/structure/B1208254.png)
![1-[(4-Fluorophenyl)methyl]-3-(2-furanylmethyl)-4-imino-6,6-dimethyl-5,8-dihydropyrano[2,3]thieno[2,4-b]pyrimidin-2-one](/img/structure/B1208255.png)
![(2S)-N-[(2S,3R)-4-[(3S,4aS,8aR)-3-[(tert-butylamino)-oxomethyl]-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-2-yl]-3-hydroxy-1-phenylbutan-2-yl]-2-[[oxo(2-quinolinyl)methyl]amino]butanediamide](/img/structure/B1208257.png)




![Methyl 4-methyl-4,4a,5,13,14,14a-hexahydro-6lambda~5~-indolo[2,3-a]pyrano[3,4-g]quinolizine-1-carboxylate hydrochloride](/img/structure/B1208265.png)




